2,4-Difluoronitrobenzene

Catalog No.
S584180
CAS No.
446-35-5
M.F
C6H3F2NO2
M. Wt
159.09 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Difluoronitrobenzene

CAS Number

446-35-5

Product Name

2,4-Difluoronitrobenzene

IUPAC Name

2,4-difluoro-1-nitrobenzene

Molecular Formula

C6H3F2NO2

Molecular Weight

159.09 g/mol

InChI

InChI=1S/C6H3F2NO2/c7-4-1-2-6(9(10)11)5(8)3-4/h1-3H

InChI Key

RJXOVESYJFXCGI-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)F)[N+](=O)[O-]

Synonyms

1,​3-​Difluoro-​4-​nitrobenzene; 1,​5-​Difluoro-​2-​nitrobenzene; 1-​Nitro-​2,​4-​difluorobenzene; 2,​4-​Difluoro-​1-​nitrobenzene; NSC 10259

Canonical SMILES

C1=CC(=C(C=C1F)F)[N+](=O)[O-]

Precursor for Functionalized Aromatic Compounds:

Due to the presence of both electron-withdrawing groups (fluorine and nitro) in its structure, 2,4-difluoronitrobenzene acts as a valuable precursor for the synthesis of diverse functionalized aromatic compounds. The electron-withdrawing nature activates the aromatic ring, making it susceptible to nucleophilic aromatic substitution (S_NAr) reactions. This allows researchers to introduce various functional groups like amines, ethers, and thiols onto the aromatic ring, leading to the creation of complex molecules with desired properties [].

Source

Synthesis of Specific Molecules:

,4-Difluoronitrobenzene has been employed in the laboratory synthesis of several specific molecules with potential applications in various fields. Here are some examples:

  • 2,4-Difluoro-5-nitrobenzenesulfonic acid: This compound finds use as an intermediate in the synthesis of dyes and pharmaceuticals [].
  • (±)-Horsfiline: This natural product exhibits anti-inflammatory and neuroprotective properties, making it a potential candidate for drug development [].
  • Resin-bound 2-arylaminobenzimidazoles: These compounds hold promise as catalysts in various organic reactions.

Investigating Reaction Mechanisms:

,4-Difluoronitrobenzene serves as a valuable tool in research studies exploring the mechanisms of S_NAr reactions. Its well-defined structure and reactivity enable scientists to understand the influence of different factors, such as substituent effects and reaction conditions, on the efficiency and selectivity of these reactions.

Source

2,4-Difluoronitrobenzene is an aromatic compound characterized by the presence of two fluorine atoms and one nitro group attached to a benzene ring. Its molecular formula is C6_6H3_3F2_2N2_2O, and it has a molecular weight of approximately 173.09 g/mol. The compound appears as a pale yellow liquid at room temperature and is known for its distinctive chemical properties due to the electron-withdrawing effects of the fluorine and nitro groups, which influence its reactivity and interactions in various chemical processes .

There is no scientific research readily available on the specific mechanism of action of 2,4-DFNB in biological systems.

2,4-DFNB is classified as a hazardous material. Safety data sheets (SDS) indicate several hazards:

  • Toxicity: 2,4-DFNB is toxic if swallowed, causes skin and eye irritation, and is suspected of causing genetic defects [].
  • Flammability: It is classified as a combustible liquid [].
  • Reactivity: Avoid exposure to heat, sparks, and open flames [].

  • Nucleophilic Substitution Reactions: The compound is a substrate for aromatic nucleophilic substitution (SNAr) reactions, where nucleophiles can replace the nitro group under suitable conditions. For example, it can react with morpholine to form substituted products .
  • Nitration: It can undergo nitration reactions, particularly in microreactor setups, which allow for controlled conditions and improved yields .
  • Reduction: The nitro group in 2,4-difluoronitrobenzene can be reduced to an amine, making it useful in synthesizing various nitrogen-containing compounds .

The synthesis of 2,4-difluoronitrobenzene typically involves the following methods:

  • Fluorination of 2,4-Dichloronitrobenzene: A common method involves reacting 2,4-dichloronitrobenzene with potassium fluoride in the presence of a sulfone compound. This process generally occurs at elevated temperatures (around 130-170 °C) and can yield high purity levels of 2,4-difluoronitrobenzene .
  • Nitration of Fluorinated Precursors: Alternative synthesis routes may involve nitrating fluorinated benzene derivatives to introduce the nitro group while maintaining or enhancing fluorine substitution patterns .

2,4-Difluoronitrobenzene finds applications in various fields:

  • Synthetic Intermediate: It serves as a critical intermediate in the synthesis of pharmaceuticals and agrochemicals due to its reactive functional groups .
  • Material Science: The compound is utilized in developing materials with specific electronic or optical properties owing to the presence of fluorine atoms .
  • Chemical Research: It is often used in research settings to study reaction mechanisms involving nucleophilic substitutions and other transformations .

Interaction studies involving 2,4-difluoronitrobenzene focus on its reactivity with various nucleophiles and electrophiles. Research has shown that its reactivity is significantly influenced by the electron-withdrawing effects of both the nitro and fluorine groups. These studies help elucidate reaction pathways and optimize conditions for desired product formation in synthetic applications .

Several compounds share structural similarities with 2,4-difluoronitrobenzene. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
2,4-DichloronitrobenzeneTwo chlorine atoms instead of fluorinesMore reactive due to better leaving group ability
1,3-DifluoronitrobenzeneDifferent positioning of fluorine atomsDifferent reactivity patterns due to positional effects
TrifluoronitrobenzeneThree fluorine atomsHigher stability but reduced reactivity compared to 2,4-difluoronitrobenzene
2-FluoronitrobenzeneOne fluorine atom onlyLess steric hindrance leading to different reaction dynamics

The unique combination of two fluorine atoms and one nitro group in 2,4-difluoronitrobenzene leads to distinct chemical properties that differentiate it from other similar compounds. Its specific reactivity profile makes it particularly valuable for targeted synthetic applications in organic chemistry .

XLogP3

1.8

Boiling Point

207.0 °C

Melting Point

9.8 °C

UNII

6398Y1D7JS

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (12.5%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (93.75%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (95.83%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (10.42%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H335 (91.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

446-35-5

Wikipedia

2,4-difluoronitrobenzene

General Manufacturing Information

Benzene, 2,4-difluoro-1-nitro-: ACTIVE

Dates

Modify: 2023-08-15

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